molecular formula C7H10O B148931 (2E,4Z)-Heptadienal CAS No. 4313-02-4

(2E,4Z)-Heptadienal

Cat. No.: B148931
CAS No.: 4313-02-4
M. Wt: 110.15 g/mol
InChI Key: SATICYYAWWYRAM-DNVGVPOPSA-N
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Description

(2E,4Z)-Heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound exhibits geometric isomerism, where the arrangement of substituents around the double bonds can vary, leading to different isomers. The “E” and “Z” notation refers to the configuration of these double bonds, with “E” indicating that the higher priority substituents are on opposite sides, and “Z” indicating that they are on the same side.

Scientific Research Applications

(2E,4Z)-Heptadienal has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes.

    Medicine: In medicine, this compound is studied for its potential therapeutic effects.

    Industry: In industry, this compound is used in the production of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-Heptadienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific conditions.

    Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene.

    Horner-Wadsworth-Emmons Reaction: This reaction is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.

    Cross-Coupling Reactions: These reactions involve the coupling of two different alkenes or alkynes to form a new double bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-Heptadienal undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: This compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of (2E,4Z)-Heptadienal involves its interaction with molecular targets and pathways in cells. This compound can react with nucleophiles such as proteins and nucleic acids, leading to the formation of adducts. These reactions can affect cellular processes such as signal transduction, gene expression, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E,4Z)-Heptadienal include other alkenals and dienals, such as (E)-2-hexenal and (Z)-3-hexenal. These compounds share similar structural features and reactivity patterns .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of double bonds and stereochemistry. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

4313-02-4

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(2E,4Z)-hepta-2,4-dienal

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+

InChI Key

SATICYYAWWYRAM-DNVGVPOPSA-N

Isomeric SMILES

CC/C=C\C=C\C=O

SMILES

CCC=CC=CC=O

Canonical SMILES

CCC=CC=CC=O

Purity

90% min.

Synonyms

2E,4Z-Heptadienal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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